

Application Note: Assay Development for 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

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Executive Summary

This guide details the analytical method development and validation strategy for **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** (CAS: 14422-50-5). This molecule is a critical synthetic intermediate derived from Mesalamine (5-ASA) and a structural analog to potentially genotoxic impurities (PGIs) due to the presence of the reactive

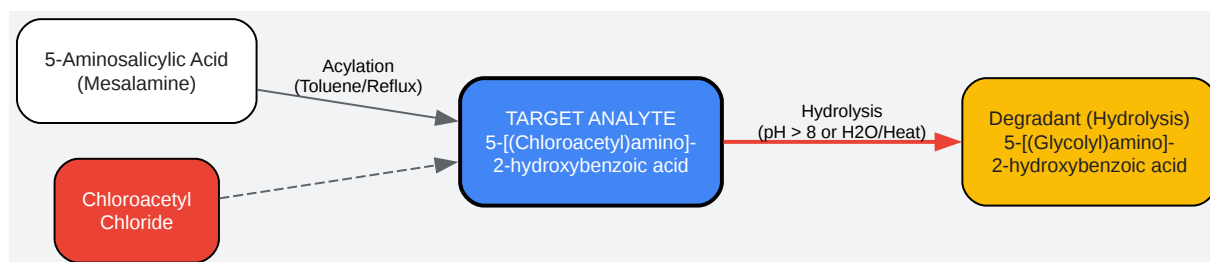
-chloroacetamide moiety.

Key Challenges Addressed:

- **Reactivity:** The chloroacetyl group is an alkylating agent, susceptible to hydrolysis to 5-[(glycolyl)amino]-2-hydroxybenzoic acid.
- **Polarity:** The salicylic acid core requires specific pH control for retention and peak symmetry.
- **Trace Analysis:** As a potential mutagenic impurity (PMI), detection limits in the ppm range are often required.

Chemical Context & Degradation Pathway

Understanding the life-cycle of the analyte is the first step in robust assay design. The chloroacetyl group is the "weak link" in stability.



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Figure 1: Synthesis and primary degradation pathway. The assay must resolve the Target from the Hydrolysis Degradant.

Physicochemical Profile & Sample Preparation

Effective sample preparation prevents artifactual degradation during analysis.

Property	Characteristic	Impact on Method
pKa	~2.7 (COOH), ~13 (Phenol)	Mobile phase pH must be < 2.5 to suppress ionization of COOH for retention on C18.
Solubility	Low in water; Soluble in MeOH, DMSO	Diluent must contain organic modifier. Avoid alkaline diluents.
Reactivity	Alkylating agent	Warning: Do not use primary amine buffers (Tris, Glycine) as they will react with the chloroacetyl group.
UV Max	~240 nm, ~305 nm	Dual-wavelength monitoring recommended (240 nm for sensitivity, 305 nm for selectivity).

Recommended Diluent: Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v). Rationale: The acidic aqueous portion prevents ionization, while ACN ensures solubility. The absence of nucleophiles prevents degradation.

Chromatographic Method Development

Two methods are proposed: Method A (HPLC-UV) for purity/assay and Method B (LC-MS/MS) for trace impurity quantification.

Method A: HPLC-UV (Purity & Assay)

Objective: Quantify the target at >98% purity levels and separate synthesis by-products.

- Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μ m) or equivalent.
 - Why: High surface area carbon load provides retention for polar salicylates; "Plus" deactivation reduces tailing from the amine/amide group.
- Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.0).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: UV @ 240 nm (Reference 360 nm).

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold (Polar impurities)
2.0	5	End Hold
15.0	60	Gradient Elution
18.0	90	Wash
20.0	90	Hold
20.1	5	Re-equilibration

| 25.0 | 5 | End of Run |

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Detect **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** as a PGI in Mesalamine drug substance (Limit: < 20 ppm).

- Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
 - Why: HSS T3 is designed to retain polar organic acids, essential for separating the target from the massive Mesalamine peak.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
- MRM Transitions:
 - Quantifier:m/z 228.0
152.0 (Loss of chloroacetyl group).
 - Qualifier:m/z 228.0
108.0 (Decarboxylation of salicylate core).

Experimental Protocol: Method Validation (ICH Q2) System Suitability Test (SST)

Before every run, inject the SST Mixture containing:

- Mesalamine (RT ~ 2.5 min)
- Target Analyte (RT ~ 8.5 min)
- Glycolyl Degradant (RT ~ 6.0 min - Prepare by boiling Target in water for 1 hr)

Acceptance Criteria:

- Resolution () between Target and Degradant > 2.0.
- Tailing Factor () for Target < 1.5.
- %RSD of Peak Area (n=6) < 1.0%.^[2]

Specificity (Forced Degradation)

Demonstrate the method is stability-indicating.

- Acid Hydrolysis: 0.1N HCl, 60°C, 2 hrs.

- Base Hydrolysis: 0.1N NaOH, RT, 10 min (Expect rapid degradation).
- Oxidation: 3% H₂O₂, RT, 1 hr. Check for peak purity using a Diode Array Detector (DAD).

Linearity & Range

Prepare 5 concentration levels.

- Range: 80% to 120% of target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL for a 0.1 mg/mL assay).
- Correlation Coefficient ():
0.999.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Peak Splitting	Sample solvent too strong (high % Organic).	Match sample diluent to initial mobile phase (5-10% ACN).
Retention Time Drift	pH fluctuation in Mobile Phase A.	Use buffer (Phosphate) instead of simple acid additive if drift persists.
"Ghost" Peaks	Carryover of sticky chloro-compound.	Add a needle wash step with 50:50 Water:MeOH.
Degradation in Vial	Hydrolysis of chloroacetyl group.	Keep autosampler at 4°C. Ensure diluent pH is acidic (< 4).

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